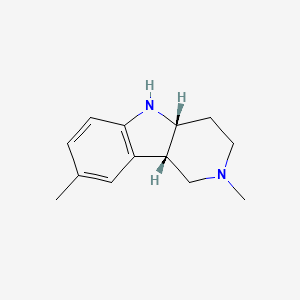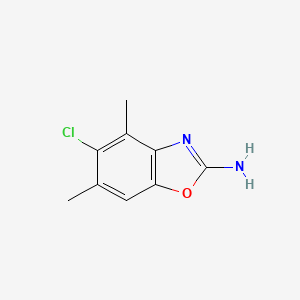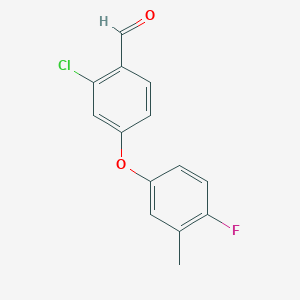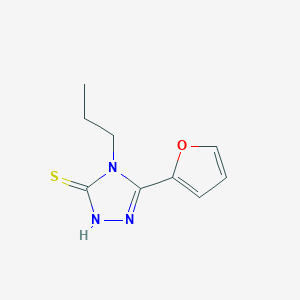
Stobadine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stobadine is a pyridoindole derivative known for its potent antioxidant properties. It is an indole-type compound that has been extensively studied for its ability to scavenge reactive oxygen species and protect tissues from oxidative stress . This compound has gained attention as an alternative to phenolic antioxidants like Trolox due to its unique chemical structure and efficacy .
Aplicaciones Científicas De Investigación
Stobadine has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a model compound to study antioxidant mechanisms and redox reactions.
- Employed in the development of new antioxidant drugs and materials .
Biology:
- Investigated for its protective effects against oxidative stress in cellular and animal models.
- Studied for its potential to mitigate damage caused by reactive oxygen species in biological systems .
Medicine:
- Explored as a therapeutic agent for conditions involving oxidative stress, such as neurodegenerative diseases and cardiovascular disorders.
- Evaluated for its potential to protect against ischemia-reperfusion injury and other oxidative damage-related conditions .
Industry:
- Utilized in the formulation of antioxidant supplements and pharmaceuticals.
- Applied in the development of materials with enhanced oxidative stability .
Mecanismo De Acción
Target of Action
Stobadine primarily targets the Adrenergic receptor alpha-1 (ADRA1) . ADRA1 is a class of G protein-coupled receptors that are targets of the catecholamines, particularly norepinephrine and epinephrine. They play a crucial role in the regulation of smooth muscle contraction, which is essential for the cardiovascular system.
Análisis Bioquímico
Biochemical Properties
Stobadine and its structural analogues, dehydrothis compound and N-acetylated this compound, have been used to examine how structural alteration in the close proximity of the indolic nitrogen would influence the antioxidant activity of the substituted pyridoindoles . The antioxidant activity of this compound may be mediated via the indolic nitrogen centre .
Cellular Effects
The cellular effects of this compound are predominantly related to its ability to scavenge deleterious reactive oxygen species . This ability to protect various tissues against oxidative stress is a key aspect of its cellular function .
Molecular Mechanism
The molecular mechanism of this compound’s action is largely related to its antioxidant activity. It acts as a potent scavenger of peroxyl radicals both in aqueous and lipid phases . Structural changes in the proximity of the indolic nitrogen were found crucial for the radical scavenging efficiency .
Temporal Effects in Laboratory Settings
In pharmacokinetic and toxicokinetic studies, this compound dihydrochloride was administered intravenously or orally to rats in single and repeated doses . The developed assays proved to be appropriate for low-concentration determination of this compound in a wide range of pharmacokinetic studies .
Dosage Effects in Animal Models
The existing studies have shown that this compound can be administered in various forms and dosages, and its effects can be measured using a variety of methods .
Metabolic Pathways
It is known that this compound interacts with various enzymes and cofactors, and it may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins
Subcellular Localization
It is possible that this compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Stobadine, chemically known as (-)-cis-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole, can be synthesized through various methods One common synthetic route involves the cyclization of appropriate precursors under controlled conditionsReaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the synthesis process and ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Stobadine undergoes various chemical reactions, including oxidation, reduction, and substitution. Its antioxidant activity is primarily attributed to its ability to scavenge free radicals through redox reactions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Comparación Con Compuestos Similares
Trolox: A water-soluble analog of vitamin E, known for its antioxidant properties.
Dehydrostobadine: A structural analogue of this compound with altered antioxidant activity.
N-acetylated this compound: A derivative with modified chemical properties and reduced radical scavenging efficiency.
Uniqueness: this compound’s unique chemical structure, particularly the indolic nitrogen center, contributes to its high radical scavenging efficiency. Unlike some other antioxidants, this compound can effectively scavenge peroxyl radicals in both aqueous and lipid phases, making it a versatile antioxidant .
Propiedades
Número CAS |
75494-88-1 |
|---|---|
Fórmula molecular |
C13H18N2 |
Peso molecular |
202.30 g/mol |
Nombre IUPAC |
(4aS,9bR)-2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole |
InChI |
InChI=1S/C13H18N2/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12/h3-4,7,11,13-14H,5-6,8H2,1-2H3/t11-,13-/m0/s1 |
Clave InChI |
CYJQCYXRNNCURD-AAEUAGOBSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1)N[C@@H]3[C@H]2CN(CC3)C |
SMILES |
CC1=CC2=C(C=C1)NC3C2CN(CC3)C |
SMILES canónico |
CC1=CC2=C(C=C1)NC3C2CN(CC3)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-cyanocycloheptyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide](/img/structure/B2434287.png)
![N-(2,4-difluorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2434289.png)

![N-[2-(2-methoxyphenoxy)ethyl]-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide](/img/structure/B2434295.png)

![3-(1H-pyrazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2434297.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(methylthio)nicotinamide](/img/structure/B2434298.png)
![4-[3-Nitro-4-(4-phenylpiperazin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2434299.png)
![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-4-phenylbutane-1,4-dione](/img/structure/B2434300.png)


![4-benzyl-1-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2434303.png)
![N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2434306.png)
![4-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B2434309.png)
